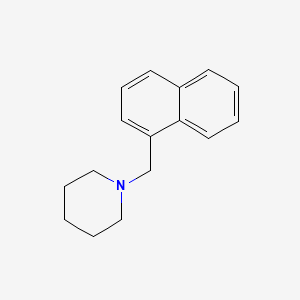

1-(1-Naphthylmethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

6947-74-6 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperidine |

InChI |

InChI=1S/C16H19N/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,1,4-5,11-13H2 |

InChI Key |

LDGDDRDPNUGELX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Naphthylmethyl Piperidine and Its Analogues

Classic and Modern Approaches to Piperidine (B6355638) Ring Formation

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.govnih.gov Consequently, a multitude of methods for its synthesis have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization reactions represent a fundamental strategy for assembling the piperidine ring. These methods typically involve the formation of one or two carbon-nitrogen bonds from a linear precursor.

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent route to substituted piperidines. rsc.org In a formal [4+2] cycloaddition, an imine reacts with an electron-rich diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. nih.govresearchgate.net Organocatalytic versions of this reaction have been developed to yield highly functionalized and enantiopure piperidines. thieme-connect.com Some researchers question whether the mechanism is a concerted Diels-Alder reaction or a stepwise Mannich-Michael sequence, particularly when using oxygenated dienes. rsc.org

Reductive Cyclization: This approach involves the cyclization of a precursor molecule containing both an amine and a group susceptible to reduction and cyclization. For instance, an electroreductive cyclization using an imine and a terminal dihaloalkane can produce piperidine derivatives. nih.govbeilstein-journals.org This method can be performed in a flow microreactor, offering good yields and scalability. nih.govbeilstein-journals.org Radical-mediated cyclizations of linear amino-aldehydes or 1,6-enynes also provide pathways to the piperidine core. nih.gov

Miscellaneous Cyclizations: Other notable methods include the metal-catalyzed intramolecular hydroamination of aminoalkenes and the cyclocondensation of primary amines with alkyl dihalides under microwave irradiation. nih.govorganic-chemistry.org Gold-catalyzed oxidative amination of non-activated alkenes has also been reported as a route to substituted piperidines. nih.gov

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming the piperidine ring, typically from a dicarbonyl compound. beilstein-journals.org This "one-pot" reaction involves the formation of two C-N bonds by reacting a 1,5-dicarbonyl compound (or its synthetic equivalent, like glutaraldehyde) with an amine source, followed by reduction. rsc.orgchim.it

The process generally proceeds through a cascade of reactions: initial imine formation, reduction to an amino group, subsequent intramolecular imine formation, and a final reduction to yield the piperidine ring. chim.it A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. researchgate.netmasterorganicchemistry.com This strategy is particularly powerful in stereocontrolled syntheses, especially when starting from chiral precursors derived from sugars to create polyhydroxylated piperidines. chim.it

Hydrogenation of Pyridine (B92270) Precursors for Piperidine Synthesis

The catalytic hydrogenation of pyridine and its derivatives is a direct and common industrial method for producing the piperidine skeleton. nih.govresearchgate.net This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas and a metal catalyst.

A range of heterogeneous catalysts are effective for this transformation, with activity often depending on the specific catalyst and reaction conditions such as temperature and pressure. researchgate.netvt.edu While traditional methods often require high pressures and temperatures, recent advancements have focused on developing more efficient catalysts that operate under milder conditions. researchgate.netscholaris.ca

| Catalyst System | Conditions | Yield | Reference |

| Rhodium on Carbon (Rh/C) | H₂, Water, 80°C, 5 atm | Good | organic-chemistry.org |

| Ruthenium(III) chloride (RuCl₃·xH₂O) | H₃N-BH₃ | Very Good | organic-chemistry.org |

| Iridium(III) Complex | Ionic Hydrogenation | High | chemrxiv.org |

| Rhodium on Carbon (Rh/C) | Electrocatalytic, Ambient Temp/Pressure | 98% | nih.gov |

| Molybdenum Nitride (γ-Mo₂N) | Theoretical DFT Study | N/A | scholaris.ca |

Recent research has also explored electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. nih.govresearchgate.net Furthermore, iridium-catalyzed ionic hydrogenation has emerged as a robust method for reducing a wide array of functionalized pyridines to piperidines. chemrxiv.org

Installation of the Naphthylmethyl Moiety

Once the piperidine ring is obtained, the final step in synthesizing 1-(1-Naphthylmethyl)piperidine is the attachment of the 1-naphthylmethyl group to the nitrogen atom. This is typically achieved through N-alkylation or related modular strategies.

Alkylation Reactions on Piperidine Nitrogen

The most direct and common method for synthesizing this compound is the nucleophilic substitution reaction between piperidine and a 1-naphthylmethyl halide. ontosight.ai This reaction involves the piperidine nitrogen acting as a nucleophile, displacing a halide (typically chloride or bromide) from 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene.

The reaction is generally carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrogen halide formed as a byproduct. ontosight.aiumw.edu Acetonitrile is a commonly used solvent for this transformation. umw.edu This alkylation approach is a robust and widely applicable method for preparing various N-substituted piperidines. umw.edunih.gov

Example Reaction Conditions:

| Reactants | Base | Solvent | Conditions | Reference |

| Piperidine, 1-(Chloromethyl)naphthalene | Sodium Carbonate | Acetonitrile | Reflux | umw.edu |

| Piperidine, 1-Naphthylmethyl Halide | Base | Organic Solvent | N/A | ontosight.ai |

Modular Synthetic Strategies for N-Substituted Piperidines

Modular approaches offer flexibility in the synthesis of N-substituted piperidines, allowing for the combination of different building blocks in a convergent manner. Reductive amination serves as a prime example of a modular strategy for directly synthesizing this compound.

In this context, pre-formed piperidine is reacted with 1-naphthaldehyde (B104281) in the presence of a reducing agent. rsc.orgsemanticscholar.org This process first forms an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. This method avoids the need to pre-synthesize and handle potentially reactive naphthylmethyl halides. Triflic acid has been shown to be an effective catalyst for this type of direct reductive amination. semanticscholar.org This approach is highly versatile, enabling the synthesis of a wide library of N-substituted piperidines by simply varying the aldehyde and amine components. nih.govnih.govacs.org

Synthesis of Key Derivatives and Analogues of this compound

The modification of the parent this compound structure has been achieved through several synthetic approaches, enabling the creation of analogues with altered properties. These approaches include the formation of naphthamides, substitution on the arylmethyl group, modification of the piperidine ring itself, and stereoselective syntheses to produce chiral molecules.

Synthesis of Piperidine Naphthamides

The synthesis of piperidine naphthamides has been a subject of significant research, leading to a series of 1- and 2-naphthamide (B1196476) derivatives. nih.gov These compounds are typically prepared and evaluated for their potential biological activities. nih.gov The general synthetic strategy involves the coupling of a substituted piperidine with a naphthoyl chloride or a similar activated carboxylic acid derivative.

A notable series of N-(1-Arylalkyl-piperidin-4-yl) carboxamides has been synthesized, demonstrating that these structures can possess higher affinities for certain biological targets compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts. nih.gov For instance, in the 2-naphthamide series, installing a benzyl (B1604629) group at the 1-position of the piperidine ring has been identified as a favorable modification for interacting with specific receptors. nih.gov Furthermore, research has extended to piperazinealkyl-naphthamides, which show affinities for multiple receptors. researchgate.net

The synthesis can be modulated to explore structure-activity relationships. For example, a series of N-(1-alkylpiperidin-4-yl)-4-bromo-1-methoxy-2-naphthamides was prepared to investigate the impact of the N-alkyl substituent and the central amine moiety on receptor binding affinity. acs.org

Derivatives with Substituted Arylmethyl Groups at Position 1

Modifying the arylmethyl group at the 1-position of the piperidine ring allows for the introduction of a wide range of substituents, significantly altering the compound's properties. A series of novel N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives has been designed and synthesized. nih.gov These syntheses often involve the alkylation of a piperidine-containing precursor with a substituted benzyl halide.

One specific methodology involves the reaction of an N-(adamantan-1-yl)piperidine-1-carbothioamide with various substituted benzyl bromides in the presence of a base like potassium carbonate to yield S-arylmethyl derivatives. mdpi.com This approach has been used to produce compounds such as 4-bromobenzyl and 4-nitrobenzyl derivatives in good yields. mdpi.com

Another effective strategy is the alkylation of 4-substituted-4-piperidinols. umw.edu This method has been successful in creating derivatives with various arylmethyl substituents at the 1-position, with reported yields ranging from 51-85%. umw.edu The reaction's success can be influenced by the steric bulk of the reactants. umw.edu The general scheme for this type of synthesis is outlined below.

Table 1: Synthesis of N-Arylmethyl Piperidine Derivatives

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-(Adamantan-1-yl)piperidine-1-carbothioamide | Benzyl bromide | 4-Benzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | 78 |

| N-(Adamantan-1-yl)piperidine-1-carbothioamide | 4-Bromobenzyl bromide | 4-Bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | 86 |

| N-(Adamantan-1-yl)piperidine-1-carbothioamide | 4-Nitrobenzyl bromide | 4-Nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate | 94 |

Data sourced from MDPI mdpi.com

Preparation of Compounds with Additional Substituents on the Piperidine Ring

Introducing substituents directly onto the piperidine ring offers another avenue for creating analogues of this compound. Various methods have been developed to synthesize piperidines with diverse substitution patterns. ajchem-a.com

One targeted approach involves the preparation of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives of piperidines bearing methyl groups. nih.gov These syntheses utilize various monomethyl- and dimethyl-substituted piperidines as starting materials, which are then alkylated with a suitable naphthalen-1-ylalkyl halide. nih.gov For example, 3,3-dimethyl and 4-methyl derivatives have been successfully synthesized to probe the effects of these substitutions on biological activity. nih.gov

A more general and facile method for producing substituted piperidine-2,6-diones involves a transition-metal-free reaction between methyl acetates and acrylamides. researchgate.net This protocol is noted for its operational simplicity and tolerance of various functional groups, allowing for the construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones. researchgate.net The reaction is typically promoted by a base such as potassium tert-butoxide (KOtBu) in a solvent like DMF. researchgate.net

Furthermore, synthetic routes for constructing fluorine-containing piperidine γ-amino acid derivatives have been developed based on the oxidative ring opening of an unsaturated bicyclic γ-lactam, followed by double reductive amination. researchgate.netjyu.fi

Stereoselective Synthetic Pathways for Chiral Analogues

The development of stereoselective synthetic methods is crucial for accessing specific enantiomers or diastereomers of chiral analogues, which can exhibit distinct biological properties. Numerous strategies have been established for the asymmetric synthesis of substituted piperidines.

One powerful approach utilizes chiral auxiliaries to control stereochemistry. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating carbohydrate auxiliary in the synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidine derivatives. researchgate.net Another method involves the use of chiral amino acids as starting materials. thieme-connect.com A photoinduced, palladium-catalyzed cascade reaction has been developed to synthesize multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com This process proceeds through several steps, including radical formation and intramolecular annulation, to yield chiral piperidines with high diastereoselectivity. thieme-connect.com

Other stereocontrolled syntheses include:

The conversion of enantiopure α-hydroxy acid esters into chiral triflate esters, which then undergo an SN2 reaction with aminopiperidine derivatives, resulting in an inversion of configuration. rsc.org

The oxidative ring opening of a bicyclic γ-lactam (Vince-lactam) followed by a double reductive amination, where the stereochemistry of the final product is dictated by the chiral centers of the starting lactam. jyu.fi

A one-pot synthesis of piperidin-4-ols via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov

An ammonia-catalyzed process that yields chiral N-tertiary tetrasubstituted β-enamino ester piperidines as (Z)-stereoisomers in high yields. nih.gov

Table 2: Examples of Stereoselective Reactions for Piperidine Synthesis

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Cascade Reaction | Photoinduced Pd-catalysis, Chiral amino acids | Multi-substituted chiral piperidines | High yield and diastereoselectivity | thieme-connect.com |

| SN2 Displacement | Chiral triflate esters, Aminopiperidines | Chiral N-(aminocycloalkylene)amino acid derivatives | Inversion of configuration | rsc.org |

| Reductive Amination | Vince-lactam, Fluoroalkylamines | Fluorine-containing piperidine γ-amino acid derivatives | Stereocontrol from starting lactam | jyu.fi |

Spectroscopic and Conformational Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms, respectively, within 1-(1-Naphthylmethyl)piperidine.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. This is observable in the ¹H NMR spectrum through the coupling constants of the protons on the ring. For instance, in derivatives like 1-(1-Naphthylmethyl)-4,4-bis(methoxycarbonyl)piperidine, the protons on the piperidine ring show specific chemical shifts and coupling patterns. nih.gov The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected to show distinct signals, often with large axial-axial coupling constants (around 10-12 Hz), which is characteristic of a chair conformation.

In ¹³C NMR spectra of piperidine derivatives, the chemical shifts of the carbon atoms provide further evidence for the ring's conformation. For example, in 1-(1-Naphthylmethyl)-4,4-bis(methoxycarbonyl)piperidine, the carbon signals of the piperidine ring appear at specific chemical shifts (δ in ppm): 53.3 (Cα), and 31.0 (Cβ,γ). nih.gov The exact shifts can be influenced by substituents on the ring.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Data for 1-(1-Naphthylmethyl)-4,4-bis(methoxycarbonyl)piperidine in CDCl₃ nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Naphthyl-H | 7.36-8.29 (m) | 124.8, 125.0, 125.5, 125.6, 127.2, 127.9, 128.3, 132.5, 133.8, 134.1 |

| N-CH₂-Naphthyl | 3.84 (s) | 61.2 |

| Piperidine-Hα | 2.48 (t, J = 5.4 Hz) | 53.3 |

| Piperidine-Hβ | 2.13 (t, J = 5.4 Hz) | 50.6 |

| Methoxy-H | 3.72 (s) | 52.5 |

| Carbonyl-C | - | 171.7 |

The orientation of the bulky naphthylmethyl group relative to the piperidine ring is a key conformational feature. In the preferred chair conformation of the piperidine ring, this substituent is expected to occupy an equatorial position to minimize steric hindrance. The ¹H NMR spectrum provides clues to this orientation. The protons of the methylene (B1212753) bridge (-CH₂-) connecting the naphthyl and piperidine moieties typically appear as a singlet, as seen in a derivative at 3.84 ppm, indicating free rotation around the C-N bond under the measurement conditions. nih.gov The chemical shifts of the naphthyl protons themselves, appearing as a complex multiplet between 7.36 and 8.29 ppm for a derivative, are influenced by their electronic environment and proximity to the piperidine ring. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While specific X-ray crystallography data for this compound is not widely available, analysis of its derivatives provides valuable insights into the solid-state conformation. For instance, the crystal structure of related compounds like 1-(2-Naphthylmethyl)piperidine-3-carboxylic acid hydrochloride has been determined, showing a chair conformation for the piperidine ring and specific bond lengths and angles. Such studies on derivatives confirm the chair conformation of the piperidine ring and can precisely determine the bond lengths and angles, as well as the intermolecular interactions in the crystal lattice. For example, in analogous structures, the C-N bond length within the piperidine ring is typically around 1.47 Å.

Spectroscopic Investigations of Molecular Interactions

The study of molecular interactions involving this compound can be approached using various spectroscopic techniques. nih.gov For example, changes in the NMR or vibrational spectra (Infrared or Raman) upon interaction with other molecules can provide information about the nature and strength of these interactions. In derivatives, intermolecular forces such as van der Waals interactions and π-π stacking between the naphthalene (B1677914) rings of adjacent molecules are expected to play a significant role in the packing arrangement in the solid state. Spectroscopic methods can probe these interactions, for instance, by observing changes in the chemical shifts of the aromatic protons in the ¹H NMR spectrum upon complexation or changes in solvent polarity. nih.govrsc.org

Structure Activity Relationship Sar Studies of 1 1 Naphthylmethyl Piperidine and Its Analogues

Influence of N-Substitution on Receptor Affinity and Selectivity

The substituent attached to the nitrogen atom of the piperidine (B6355638) ring plays a pivotal role in determining the compound's affinity and selectivity for different receptors.

Impact of Naphthylmethyl vs. Other Arylalkyl Groups

The 1-naphthylmethyl group is a key pharmacophoric element contributing to the high affinity of these compounds for certain receptors. However, replacing it with other arylalkyl groups can significantly alter the binding profile. For instance, in a series of 1- and 2-naphthamides, a benzyl (B1604629) moiety on the piperidine nitrogen was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov In another study on sigma receptor ligands, the larger naphthyl moiety generally resulted in higher activity compared to smaller aromatic groups. nih.gov This suggests that the size and electronic properties of the aromatic system are critical for receptor recognition.

The substitution pattern on the aromatic ring also influences activity. For example, in a series of acetylcholinesterase inhibitors, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a compound with a more complex arylalkyl group) was identified as a highly potent inhibitor. nih.gov This highlights that not just the core aromatic structure, but also its substituents, are crucial for potent biological activity.

Table 1: Impact of N-Arylalkyl Substitution on Receptor Affinity

| Compound Analogue | Receptor Target | Effect on Affinity |

|---|---|---|

| N-Benzylpiperidine in 2-naphthamide (B1196476) series | D(4.2) and 5-HT(2A) | Favorable interaction nih.gov |

| N-Phenylpropyl in 1-naphthamide (B1198061) series | D(4.2) | Potent ligand nih.gov |

| N-Naphthyl in triazinylpiperazines | 5-HT6R | Highest activity nih.gov |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | Highly potent inhibitor nih.gov |

Role of Linker Length Between Aromatic Ring and Basic Nitrogen

The length of the chain connecting the aromatic ring to the basic nitrogen of the piperidine is another critical determinant of receptor affinity. Generally, a shorter linker is preferred for certain receptors. For example, in the 2-naphthamide series, increasing the linker length between the phenyl ring and the basic nitrogen led to a decrease in affinity for D(4.2) and 5-HT(2A) receptors. nih.gov Similarly, for a series of histamine (B1213489) H3 receptor ligands, extending the alkyl chain length decreased affinity. nih.gov

Effects of Substitutions on the Piperidine Ring

Modifications to the piperidine ring itself, including the introduction of substituents and conformational constraints, have a profound impact on the biological activity of 1-(1-Naphthylmethyl)piperidine analogues.

Modifications at Positions 4 (e.g., Hydroxyl, Aryl Groups) and Their Functional Impact

Substitutions at the 4-position of the piperidine ring can significantly modulate the affinity and efficacy of the compounds. For instance, in a study of epibatidine (B1211577) analogs, which have a piperidine-like azabicycloheptane ring, substitutions on the pyridine (B92270) ring (analogous to the naphthyl ring) led to varied affinities and efficacies at different neuronal nicotinic receptor subtypes. nih.gov Specifically, hydroxy, dimethylamino, and trifluoromethanesulfonate (B1224126) analogs had very low affinity. nih.gov

In the context of sigma-1 receptor ligands, a 4-methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives resulted in the most potent ligand with good selectivity. nih.gov This indicates that even a small methyl group at this position can have a significant positive impact on binding.

Conformational Constraints and Bridged Piperidine Analogues

Introducing conformational constraints by creating bridged piperidine analogues has been a successful strategy to enhance receptor affinity and selectivity. By locking the piperidine ring into a more rigid conformation, it is possible to favor the geometry that is optimal for binding to a specific receptor.

In a study on P2Y14 receptor antagonists, bridged piperidine analogues were synthesized to explore the receptor-preferred conformation. nih.govunipd.itfigshare.com A quinuclidine (B89598) analogue, where the piperidine ring is constrained in a boat-like conformation, maintained good binding affinity, suggesting that the receptor can accommodate deviations from the typical chair conformation of piperidine. nih.govresearchgate.net Further exploration with other bridged systems, such as 2-azanorbornane derivatives, led to the discovery of compounds with even higher affinity. figshare.comnih.gov The pure (S,S,S) 2-azanorbornane enantiomer displayed a 3-fold higher affinity than its corresponding enantiomer. nih.gov These findings underscore the importance of stereochemistry and the three-dimensional shape of the molecule for potent receptor interaction.

Table 2: Effect of Piperidine Ring Modifications on Receptor Affinity

| Modification | Compound Series | Receptor Target | Outcome |

|---|---|---|---|

| Hydroxyl, Dimethylamino, Trifluoromethanesulfonate substitution | Epibatidine analogues | Neuronal nicotinic receptors | Low affinity nih.gov |

| 4-Methyl substitution | N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives | Sigma-1 receptor | Most potent ligand nih.gov |

| Quinuclidine (bridged) analogue | P2Y14R antagonists | P2Y14 receptor | Maintained good binding affinity nih.govresearchgate.net |

| (S,S,S) 2-azanorbornane (bridged) enantiomer | P2Y14R antagonists | P2Y14 receptor | 3-fold higher affinity than other enantiomer nih.gov |

Structure-Activity Relationships in Enzyme Inhibition

Beyond receptor binding, this compound analogues have also been investigated as enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

The SAR for AChE inhibition reveals that the core structure can be significantly modified while retaining potent activity. For example, the 2-isoindoline moiety in an initial lead compound could be replaced with an indanone moiety without a major loss in potency. nih.gov Among these indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) emerged as one of the most potent and selective AChE inhibitors, with an IC50 value of 5.7 nM and a 1250-fold greater selectivity for AChE over butyrylcholinesterase. nih.gov

Furthermore, a study on farnesyltransferase (FTase) inhibitors showed that converting a piperidine-2-one core to a piperidine core resulted in a 10-fold increase in potency. nih.gov This highlights that even subtle changes to the piperidine ring can have a dramatic effect on enzyme inhibition. The stereochemistry of the molecule was also crucial, with the (+)-enantiomers showing more potent FTase inhibition. nih.gov

Table 3: Structure-Activity Relationships in Enzyme Inhibition

| Enzyme Target | Structural Modification | Effect on Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | Replacement of 2-isoindoline with indanone moiety | Potency maintained nih.gov |

| Acetylcholinesterase (AChE) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Highly potent and selective inhibition nih.gov |

| Farnesyltransferase (FTase) | Conversion of piperidine-2-one to piperidine core | 10-fold increase in potency nih.gov |

| Farnesyltransferase (FTase) | (+)-enantiomers | More potent inhibition nih.gov |

Structure-Activity Relationships in Receptor Binding Affinity and Antagonism

Dopamine (B1211576) Receptor (D2L, D4.2) Binding

The interaction of this compound analogues with dopamine receptors, specifically the D2-like subfamily (D2, D3, and D4), reveals that structural modifications significantly influence binding affinity and selectivity. The D2-like receptors share high sequence homology and a Gαi/o-coupled signaling mechanism but have distinct localizations within the brain. nih.gov

Studies on a series of piperidine-based compounds have shown that substituting the piperidine ring with a piperazine (B1678402) ring can lead to a gain of efficacy at D2 and D3 receptors with minimal changes to D4 receptor efficacy. nih.gov Furthermore, replacing a pyridine ring with a phenyl or naphthyl moiety has been found to modestly improve D4 receptor subtype selectivity and reduce partial agonist efficacy at the D4 receptor, while eliminating agonist activity at D2 and D3 receptors. nih.gov

For instance, a series of 1-phenylbenzazepine analogues, which share structural similarities with piperidine derivatives, were synthesized to explore SAR at the D1 receptor. It was found that a 6-chloro group on the benzazepine scaffold enhances D1 receptor affinity. mdpi.com While these compounds generally lacked affinity for the D2 receptor, they showed modest selectivity for the D1 receptor over the D5 receptor. mdpi.com

In another study, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were evaluated for their affinity at various receptors. The parent compound and its analogues showed no significant affinity for D2 and D3 receptors, with IC50 values greater than 10,000 nM. nih.gov This suggests that the N-benzylpiperidine core with a phenylacetamide substituent does not favor interaction with these dopamine receptor subtypes.

The table below summarizes the binding affinities of selected piperidine analogues at dopamine receptors.

| Compound/Analogue | Modification | D2L Receptor Affinity (Ki, nM) | D4.2 Receptor Affinity (Ki, nM) | Selectivity Profile |

| Parent Compound 1 | 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide | - | 115-fold higher than D2R | D4-selective |

| Analogue Class A | Piperidine ring substituted with piperazine | Gain of efficacy | Insubstantial change | - |

| Analogue Class B | Pyridine ring substituted with phenyl or naphthyl moiety | No agonist activity | Lowered partial agonist efficacy | Modest D4R selectivity improvement |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Unsubstituted | >10,000 (IC50) | - | No affinity |

| Compound 15a | 6-chloro-1-phenylbenzazepine derivative | - | - | D1 antagonist, 6-fold selective vs D5R |

Serotonin (B10506) Receptor (5-HT2A) Binding

The structure-activity relationship of this compound analogues at the serotonin 5-HT2A receptor is a key area of investigation due to the receptor's role in various physiological and cognitive functions. mdpi.com The binding affinity of these compounds is sensitive to the nature and position of substituents on both the naphthyl and piperidine moieties.

For example, 1-(1-naphthyl)piperazine, a structurally related compound, is known to be a mixed 5-HT1A and 5-HT2A/2C receptor ligand. nih.gov This suggests that the naphthyl group is a favorable feature for binding to these serotonin receptor subtypes. The introduction of a piperidine ring in place of the piperazine can modulate this activity. In a study of benzothiazole (B30560) derivatives, replacing a piperazine with a piperidine ring decreased affinity for 5-HT1A receptors but significantly increased affinity at the serotonin transporter (SERT) site. semanticscholar.org

Further studies have explored how modifications to the piperidine and its substituents affect 5-HT2A binding. For instance, 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective 5-HT2A receptor agonists. nih.gov This indicates that substitution on the phenyl ring attached to the piperidine can confer high selectivity for the 5-HT2A receptor.

In a series of 1-(2-pyrimidinyl)piperazine derivatives, the topography of the molecule and the stereoelectronic effects of heteroaryl rings, such as thiophene, were found to be major factors for high affinity and selectivity towards 5-HT2A sites. nih.gov Specifically, 2-(N-Methylpiperazino)-4,6-di(2-thienyl)pyrimidine was identified as a highly active and selective 5-HT2A receptor ligand. nih.gov

The table below presents data on the 5-HT2A binding affinity of various piperidine and piperazine analogues.

| Compound/Analogue | Structural Class | 5-HT2A Receptor Affinity (Ki, nM) | Functional Activity |

| 1-(1-Naphthyl)piperazine | Naphthylpiperazine | - | Mixed 5-HT1A and 5-HT2A/2C ligand |

| LPH-5 ((S)-11) | 2,5-Dimethoxyphenylpiperidine | - | Selective 5-HT2A agonist |

| 2-(N-Methylpiperazino)-4,6-di(2-thienyl)pyrimidine (26) | Pyrimidinylpiperazine | High affinity | Selective 5-HT2A ligand |

| Benzothiazole derivative (with piperidine) | Benzothiazole-piperidine | Reduced 5-HT1A affinity | Increased SERT affinity |

Data compiled from multiple sources. nih.govsemanticscholar.orgnih.govnih.gov

Dopamine Transporter (DAT) Affinity and Selectivity

The dopamine transporter (DAT) is a crucial protein for regulating dopamine levels in the brain, and its modulation by this compound analogues has been a subject of significant research. The affinity and selectivity of these compounds for DAT are highly dependent on their structural features.

Studies on meperidine analogues, which share the piperidine core, have shown that substituents on the phenyl ring greatly influence potency and selectivity for both dopamine and serotonin transporters. nih.gov For example, a 2-naphthyl derivative of meperidine exhibited potent binding affinity and high selectivity for the serotonin transporter (SERT), while a 3,4-dichloro derivative was the most potent ligand for DAT. nih.gov

In a series of 3,4-disubstituted piperidines, (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate was found to be a potent DAT inhibitor with a Ki value of 21 nM. researchgate.net This compound also showed high affinity for the serotonin transporter (5-HTT), indicating a dual-acting profile. researchgate.net The stereochemistry of the naphthyl-substituted piperidines was shown to influence the degree of selectivity for the different monoamine transporters. researchgate.net

Furthermore, research on piperazine analogues has revealed that certain substitutions can confer high affinity and selectivity for DAT. For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity for DAT, with over 160-fold selectivity compared to other tested sites. nih.gov This highlights the importance of the electronic properties of substituents on the phenyl ring in determining DAT binding.

The table below summarizes the DAT binding affinities for selected piperidine and its analogues.

| Compound/Analogue | Modification | DAT Affinity (Ki, nM) | Selectivity Profile |

| Meperidine Analogue (3,4-dichloro derivative 9e) | 3,4-dichlorophenyl substitution | Potent | Selective for DAT |

| Meperidine Analogue (2-naphthyl derivative 9g) | 2-naphthyl substitution | - | Highly selective for SERT |

| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) | 2-naphthyl and carbomethoxy substitution | 21 | Potent DAT and 5-HTT inhibitor |

| 1-(3-chlorophenyl)-4-phenethylpiperazine (3) | Chlorophenyl substitution | 0.04 | >160-fold selective for DAT |

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

CC Chemokine Receptor-3 (CCR3) Antagonism

The CC chemokine receptor-3 (CCR3) is a key target in inflammatory and allergic diseases, and this compound analogues have been investigated as potential antagonists. Structure-activity relationship studies have been crucial in identifying potent and selective CCR3 inhibitors.

A significant finding was the discovery of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide as a lead compound from high-throughput screening. nih.gov Systematic modifications of this structure revealed that the 6-fluoro-2-naphthylmethyl moiety is essential for CCR3 inhibitory activity. nih.gov Further optimization of the benzamide (B126) and piperidine portions led to the identification of a potent CCR3 antagonist with an IC50 value in the low nanomolar range. nih.gov

In another study, an N-(alkyl)benzylpiperidine was identified as a critical pharmacophore for selective CCR3 antagonists. nih.gov The introduction of N-(ureidoalkyl) substituents to this scaffold significantly improved the binding potency, moving from micromolar to low nanomolar ranges. nih.gov These compounds also demonstrated potent functional antagonism of eotaxin-induced responses in human eosinophils. nih.gov

Furthermore, research on 2,4-disubstituted piperidines showed that moving the piperidine nitrogen substituent to the 2-position of the ring converted unselective CCR3 antagonists into highly selective and potent compounds. nih.gov Simple alkyl and acyl substitutions on the piperidine nitrogen were found to enhance the selectivity of this new class of compounds. nih.gov

The table below summarizes the CCR3 antagonistic activity of selected piperidine analogues.

| Compound/Analogue | Modification | CCR3 Antagonism (IC50, µM) | Key Structural Feature |

| N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide (1) | 6-fluoro-2-naphthylmethyl group | - | Essential for activity |

| exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide (31) | Bicyclic piperidine analogue | 0.020 | Potent antagonist |

| N-(ureidoalkyl)-benzyl-piperidines | N-(ureidoalkyl) substituent | Low nanomolar range | Improved binding potency |

| N-{3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propyl}-N'-(3-acetylphenyl)urea | 2,4-disubstituted piperidine | Single-digit nanomolar | High selectivity |

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a G-protein-coupled receptor that modulates the release of various neurotransmitters, making it a target for treating neurological and cognitive disorders. derpharmachemica.com Structure-activity relationship studies of this compound analogues have provided insights into the structural requirements for H3R antagonism.

Research has shown that the piperidine moiety is a crucial structural element for dual activity at both histamine H3 and sigma-1 receptors. nih.govpolimi.it In a study comparing piperazine and piperidine derivatives, the replacement of a piperazine with a piperidine ring was found to be a critical factor for high-affinity binding to the H3R. nih.gov

Specifically, a series of 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives were synthesized and showed moderate to high affinity for the human H3 receptor. nih.gov The agonistic or antagonistic activity of these compounds was greatly influenced by the substituents on the aromatic ring. nih.gov This highlights the importance of the aryl group in determining the functional outcome at the H3R.

The table below presents data on the H3R binding affinity of various piperidine and piperazine analogues.

| Compound/Analogue | Structural Class | hH3R Affinity (Ki, nM) | Key Finding |

| Piperazine Derivative (Compound 4) | Piperazine | 3.17 | Lower sigma-1 affinity |

| Piperidine Derivative (Compound 5) | Piperidine | 7.70 | High sigma-1 affinity, piperidine is key for dual activity |

| 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives | Aryl-piperidine | Moderate to high | Substituents on aryl ring influence activity |

Data compiled from multiple sources. nih.govpolimi.itnih.gov

Sigma Receptor (Sigma-1, Sigma-2) Binding and Modulation

The sigma receptors, σ1 and σ2, are unique proteins implicated in a variety of central nervous system disorders. chemrxiv.org The piperidine scaffold is a recognized pharmacophore for binding to both sigma receptor subtypes. researchgate.net

Structure-activity relationship studies have demonstrated that modifications to the this compound structure can significantly alter affinity and selectivity for σ1 and σ2 receptors. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the unsubstituted parent compound displayed high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM). nih.gov Substitution on the phenylacetamide aromatic ring influenced binding, with 3-substituted compounds generally showing higher affinity for both receptor subtypes compared to 2- and 4-substituted analogues. nih.gov Halogen substitution tended to increase affinity for σ2 receptors. nih.gov

A study that evolved a piperidine scaffold from a dopamine D4 ligand template identified key structural components that lead to a divergence in D4 and σ1 activity. chemrxiv.orgchemrxiv.orgnih.gov Moving a nitrogen atom from a benzimidazole (B57391) to an indazole moiety resulted in compounds with potent σ1 activity and excellent selectivity over D4 receptors. chemrxiv.org The trifluoromethyl indazole analogue was the most potent σ1 modulator identified in this study, with a Ki of 0.7 nM. chemrxiv.org

Furthermore, the piperidine moiety has been identified as a critical structural element for dual H3/σ1 receptor activity. nih.govpolimi.itnih.gov Comparing piperazine and piperidine derivatives, the piperidine-containing compounds showed significantly higher affinity for the σ1 receptor while maintaining H3 receptor affinity. nih.govpolimi.it

The table below summarizes the sigma receptor binding affinities for selected piperidine analogues.

| Compound/Analogue | Modification | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Profile |

| N-(1-benzylpiperidin-4-yl)phenylacetamide (1) | Unsubstituted | 3.90 | 240 | σ1 selective |

| 2-fluoro-substituted analogue (11) | 2-fluoro on phenylacetamide | 3.56 | 667 | Highest σ1 selectivity in its series |

| Trifluoromethyl indazole analogue (12c) | Indazole moiety with CF3 | 0.7 | - | σ1:D4 selectivity > 800 |

| Piperidine Derivative (Compound 5) | Piperidine core | 3.64 | - | Dual H3/σ1 antagonist |

| Piperazine Derivative (Compound 4) | Piperazine core | 1531 | - | Low σ1 affinity |

Data compiled from multiple sources. nih.govnih.govpolimi.itchemrxiv.org

Protease-Activated Receptor-2 (PAR2) Allosteric Modulation (for piperidine propionic acid)

Recent research has identified 1-Piperidine Propionic Acid (1-PPA) as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammatory signaling pathways associated with various pathologies, including autoimmune diseases and cancer metastasis. nih.govnih.gov The identification of PAR2 as a target for 1-PPA, a molecule previously recognized for its anti-inflammatory properties, has opened new avenues for therapeutic development. nih.govresearchgate.net

In silico studies, including molecular docking and molecular dynamics simulations, have suggested that 1-PPA binds to an allosteric pocket within the inactive conformation of the PAR2 receptor. nih.govnih.gov This binding stabilizes the receptor's structure, as demonstrated by cellular thermal shift assays (CETSA), which showed that 1-PPA increases the thermal stability of PAR2 in live cells. nih.govbiointerfaceresearch.com

Functional studies have further elucidated the antagonistic effects of 1-PPA on PAR2-mediated signaling pathways, such as the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govresearchgate.net Furthermore, 1-PPA has been shown to inhibit platelet aggregation, a process in which PAR family members, including PAR2, play a crucial role. researchgate.netbiointerfaceresearch.com

The allosteric binding pocket for 1-PPA is highly conserved across the entire PAR family of receptors. nih.govbiointerfaceresearch.com This high degree of conservation suggests that 1-PPA may act as a pan-inhibitor, targeting multiple PARs with its antagonistic activity. nih.govbiointerfaceresearch.com This broad-spectrum inhibition presents a promising strategy for targeting diseases where multiple PARs are involved. nih.gov

Interactive Data Table: Effect of 1-PPA on PAR2

| Assay | Finding | Implication | Reference |

| Cellular Thermal Shift Assay (CETSA) | 1-PPA increases the thermal stability of the PAR2 receptor. | Suggests direct binding and stabilization of the receptor by 1-PPA. | nih.govbiointerfaceresearch.com |

| Molecular Docking & Dynamics | 1-PPA binds to a conserved allosteric pocket in the inactive state of PAR2. | Provides a molecular basis for the allosteric inhibition mechanism. | nih.govnih.gov |

| Functional Signaling Assays | 1-PPA demonstrates antagonistic effects on MAPK signaling. | Confirms the inhibitory action of 1-PPA on PAR2-mediated cellular pathways. | nih.govresearchgate.net |

| Platelet Aggregation Assay | 1-PPA inhibits platelet aggregation. | Indicates a functional consequence of PAR inhibition with therapeutic potential. | researchgate.netbiointerfaceresearch.com |

Structure-Antimicrobial Activity Relationships (In Vitro Studies)

While direct in vitro antimicrobial studies on this compound are not extensively available in the reviewed literature, research on structurally related analogues, particularly 1-(1-naphthylmethyl)-piperazine (NMP), provides significant insights into the potential antimicrobial and resistance-modifying activities of this class of compounds. nih.govnih.gov The core structure, combining a naphthalene (B1677914) moiety with a piperidine or piperazine ring, is a recurring motif in compounds with demonstrated biological activity. biointerfaceresearch.comafricaresearchconnects.com

Studies on NMP have shown its capacity to reverse multidrug resistance (MDR) in various Gram-negative bacteria, including clinical isolates of Escherichia coli and other Enterobacteriaceae. nih.govnih.gov NMP is believed to function as an efflux pump inhibitor (EPI), targeting the Resistance-Nodulation-Cell Division (RND) type efflux pumps, which are major contributors to antibiotic resistance. nih.govresearchgate.net By inhibiting these pumps, NMP can restore the susceptibility of resistant bacteria to a range of antibiotics, including fluoroquinolones like levofloxacin (B1675101), as well as tetracycline (B611298) and chloramphenicol. nih.gov

The antimicrobial activity of piperidine derivatives has been documented against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The specific substitutions on the piperidine ring and the nature of the aromatic system attached to it are crucial for determining the spectrum and potency of antimicrobial action. For instance, in a series of piperidine derivatives, modifications to an ester group influenced the level of activity against S. aureus. biointerfaceresearch.com

Furthermore, various naphthyl derivatives have been synthesized and evaluated for their antimicrobial properties, with some exhibiting promising activity against a range of microbial strains. africaresearchconnects.comjmchemsci.com The fusion of a naphthalene ring system is a common strategy in the design of new antimicrobial agents. rsc.org

The structure-activity relationship for the antimicrobial effects of this compound analogues appears to be complex. The activity of NMP as an EPI, for example, is species- and drug-dependent, suggesting that subtle structural modifications can significantly alter the interaction with different bacterial efflux pumps. nih.gov The difference in the activity profile between NMP and another EPI, Phe-Arg-beta-naphthylamide (PAβN), further underscores the nuanced structure-activity relationships, indicating different modes of action. nih.govnih.gov

Interactive Data Table: Antimicrobial Activity of Related Compounds

| Compound/Class | Organism(s) | Activity/Mechanism | Key Structural Feature | Reference |

| 1-(1-Naphthylmethyl)-piperazine (NMP) | E. coli, Enterobacteriaceae | Efflux Pump Inhibitor; Reverses MDR | Naphthylmethyl and piperazine moieties | nih.govnih.govresearchgate.net |

| Piperidine Derivatives | S. aureus, E. coli | Antibacterial | Piperidine ring | biointerfaceresearch.com |

| Naphthyl Derivatives | Various bacteria | Antimicrobial | Naphthalene ring | africaresearchconnects.comjmchemsci.com |

Mechanisms of Molecular and Biological Interaction Preclinical and in Vitro Focus

Investigation of Receptor Binding Mechanisms

The interaction of piperidine-containing molecules with receptors is a complex process governed by various chemical forces. The basic nitrogen atom of the piperidine (B6355638) ring often forms crucial electrostatic interactions or hydrogen bonds with acidic residues, such as aspartic acid, in the ligand-binding pocket of receptors. For instance, in the histamine (B1213489) H1 receptor, the piperidine group of antihistamines like desloratadine (B1670295) establishes an electrostatic interaction with the residue D1073.32. nih.gov

The bulky naphthylmethyl group of 1-(1-Naphthylmethyl)piperidine likely engages in hydrophobic and van der Waals interactions within the receptor pocket. Studies on similar structures, such as 1-(1-naphthyl)piperazine, show that the naphthyl moiety can fit into hydrophobic cavities, contributing significantly to binding affinity for targets like the 5-HT6 serotonin (B10506) receptor. nih.gov The orientation of the substituents on the piperidine ring is critical for selectivity. Research on disubstituted piperidine ligands for the sigma receptor has shown that the chemical nature of the nitrogen substituent and its orientation relative to other groups determine the selectivity for sigma sites over other receptors like dopamine (B1211576) D2 or serotonin 5-HT2. nih.gov

Table 1: Key Receptor Interactions for Piperidine-based Ligands

| Ligand Class | Receptor Target | Key Interacting Residues/Forces | Reference |

|---|---|---|---|

| Piperidine-containing Antihistamines | Histamine H1 Receptor (H1R) | Electrostatic interaction with Aspartic Acid (D1073.32) | nih.gov |

| 1-(1-Naphthyl)piperazine Analogs | 5-HT6 Serotonin Receptor | Hydrophobic interactions involving the naphthyl group | nih.gov |

| Disubstituted Piperidines | Sigma Receptors | Orientation and chemical nature of the N-substituent determines selectivity | nih.gov |

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding induces a conformational change in the receptor, which in turn modifies the affinity or efficacy of the primary ligand. This mechanism offers a more nuanced way to control receptor activity compared to direct activation or inhibition.

Piperidine derivatives have been identified as effective allosteric modulators for various receptors. For example, a piperidine analog, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was found to act as an allosteric modulator of the human serotonin transporter (hSERT) without having a high affinity for the transporter itself. nih.gov Similarly, 1-Piperidine Propionic Acid (1-PPA) has been shown to bind to an allosteric pocket in the Protease Activated Receptor-2 (PAR2), stabilizing the receptor in an inactive conformation and thus acting as an antagonist. nih.gov This suggests that compounds like this compound could potentially act as allosteric modulators, influencing receptor function without directly competing with endogenous ligands. acs.orgnih.gov

Enzyme Inhibition Mechanisms

The piperidine scaffold is a common feature in many enzyme inhibitors. These molecules can interact with enzymes through various mechanisms, including blocking the active site or inducing conformational changes that impair catalytic activity.

Enzyme inhibitors often function by physically occupying the active site, preventing the natural substrate from binding. The design of such inhibitors relies on creating a molecule that fits snugly into the active site and forms strong interactions with key amino acid residues. Piperidine-based compounds have been successfully developed as reversible inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. unisi.it Molecular modeling of these inhibitors predicted their binding mode within the MAGL active site, highlighting the importance of the piperidine structure for potent and selective inhibition. unisi.it Furthermore, piperidine-containing compounds have been investigated as novel bacterial topoisomerase inhibitors (NBTIs), which target the gyrase and topoisomerase IV enzymes essential for bacterial DNA replication. nih.govresearchgate.netnih.gov

The rise of drug-resistant tuberculosis has spurred research into new drug targets. The enzyme KasA, which is vital for the synthesis of the mycobacterial cell wall, has been identified as an attractive target. umw.edu A virtual screening of compounds against KasA led to the discovery of a piperidine-based inhibitor, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, which demonstrated in vitro inhibition of bacterial growth. umw.edu Subsequent research focused on synthesizing derivatives of this lead compound to improve its efficacy. This work highlights the potential of the piperidine scaffold, including structures like this compound, in the design of inhibitors against specific and essential bacterial enzymes. umw.edu

Efflux Pump Inhibition Mechanisms (Focus on Bacterial Systems)

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, conferring multidrug resistance (MDR). frontiersin.org Inhibiting these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govbiotech-asia.org

A close structural analog of this compound, 1-(1-Naphthylmethyl)piperazine (NMP) , is a well-studied efflux pump inhibitor (EPI). nih.gov NMP has been shown to inhibit Resistance-Nodulation-cell Division (RND) type efflux pumps, such as AcrAB-TolC in Escherichia coli. nih.govnih.gov This inhibition leads to increased intracellular accumulation of antibiotics. Studies have demonstrated that NMP can reverse MDR in clinical isolates of E. coli and partially restore susceptibility to fluoroquinolones. nih.gov Its activity extends to other members of the Enterobacteriaceae family, including Klebsiella pneumoniae and Enterobacter aerogenes, where it significantly reduces the minimum inhibitory concentration (MIC) of antibiotics like levofloxacin (B1675101) and linezolid (B1675486). nih.gov Another piperidine derivative, piperine, has been shown to inhibit the Rv1258c efflux pump in Mycobacterium tuberculosis. nih.govnih.gov

The mechanism of action for such inhibitors can be competitive, where the EPI competes with the antibiotic for the same binding site on the pump, or non-competitive, where it binds elsewhere and alters the pump's conformation, reducing its affinity for the substrate. nih.gov The ability of NMP to restore antibiotic susceptibility in various bacterial species underscores the potential of the naphthylmethyl-piperidine/piperazine (B1678402) scaffold as a tool to combat antibiotic resistance. nih.govnih.gov

Table 2: Activity of 1-(1-Naphthylmethyl)piperazine (NMP) as an Efflux Pump Inhibitor

| Bacterial Species | Effect of NMP | Potentiated Antibiotics | Reference |

|---|---|---|---|

| Escherichia coli | Reverses Multidrug Resistance (MDR) | Levofloxacin, Linezolid | nih.gov |

| Enterobacter aerogenes | Reverses MDR | Levofloxacin, Tetracycline (B611298), Chloramphenicol | nih.gov |

| Klebsiella pneumoniae | Reverses MDR | Linezolid, Levofloxacin, Tetracycline | nih.gov |

| Acinetobacter baumannii | Inhibits Efflux Pumps | Not specified | nih.govnih.gov |

Interaction with Resistance-Nodulation-Cell Division (RND) Type Efflux Pumps (Mechanistic Research on Analogues)

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to public health, and one of the primary mechanisms conferring this resistance is the overexpression of efflux pumps. nih.gov These pumps are transport proteins that actively extrude a wide array of structurally diverse compounds, including antibiotics, from the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. nih.govmicrobialcell.com The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired resistance in Gram-negative bacteria. nih.govacs.org These complex systems form a tripartite channel spanning the inner membrane, periplasm, and outer membrane of the bacteria. nih.govacs.org

In the search for ways to combat this resistance mechanism, researchers have focused on efflux pump inhibitors (EPIs). These molecules are designed to block the action of efflux pumps, thus restoring the efficacy of existing antibiotics. nih.govacs.org While direct research on this compound is limited in this specific context, extensive mechanistic studies have been conducted on its close structural analogue, 1-(1-naphthylmethyl)-piperazine (NMP) . NMP has been identified as a moderately active EPI that can reverse MDR in bacteria overexpressing RND-type efflux pumps, such as AcrAB-TolC in Escherichia coli. semanticscholar.orgnih.gov

Studies have demonstrated that NMP can potentiate the activity of various antibiotics that are known substrates for RND efflux systems. For instance, in Vibrio cholerae, NMP was shown to inhibit the RND efflux systems, leading to increased susceptibility to compounds like deoxycholate and erythromycin. Similarly, in MDR E. coli strains, NMP in combination with antibiotics such as florfenicol, ciprofloxacin, and tetracycline resulted in a significant decrease in their minimum inhibitory concentrations (MICs). semanticscholar.orgresearchgate.net The effect is most pronounced in strains that overexpress the AcrAB efflux pump, while no effect is observed in pump-deficient strains, confirming that NMP's action is directly related to the inhibition of these pumps. semanticscholar.orgresearchgate.net

The interaction of NMP with RND pumps appears to be distinct from other well-studied EPIs like Phe-Arg-β-naphthylamide (PAβN), suggesting different modes of action. nih.govresearchgate.netnih.govresearchgate.net For example, NMP's ability to reverse macrolide resistance differs from that of PAβN. nih.govresearchgate.net Research on various members of the Enterobacteriaceae family has shown that NMP's effectiveness in reversing MDR depends on the specific bacterial species and the antibiotic . researchgate.netnih.gov For example, NMP consistently reduced the MIC of linezolid in Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. nih.gov

Table 1: Effect of 1-(1-naphthylmethyl)-piperazine (NMP) on the Minimum Inhibitory Concentration (MIC) of Various Antimicrobials Against RND-Overexpressing and Efflux-Deficient E. coli Strains

| Bacterial Strain | Antimicrobial Agent | MIC without NMP (μg/mL) | MIC with NMP (μg/mL) | Fold Decrease in MIC |

|---|---|---|---|---|

| AG112 (AcrAB-overexpressing) | Florfenicol | 128 | 8 | 16 |

| Ciprofloxacin | 2 | 0.25 | 8 | |

| Tetracycline | 64 | 8 | 8 | |

| AG100A (Efflux pump-deficient) | Florfenicol | 2 | 2 | 1 |

| Ciprofloxacin | 0.015 | 0.015 | 1 | |

| Tetracycline | 1 | 1 | 1 |

Data adapted from studies on isogenic E. coli strains. semanticscholar.orgresearchgate.net The presence of NMP significantly reduces the MIC of antibiotics in the strain overexpressing efflux pumps but has no effect on the pump-deficient strain, demonstrating its role as an efflux pump inhibitor.

Effects on Intracellular Substrate Accumulation in Bacterial Cells

A direct consequence of inhibiting efflux pumps is the increased intracellular accumulation of their substrates. acs.org The function of an EPI can be confirmed by measuring the retention of a known fluorescent substrate within bacterial cells. nih.gov Ethidium bromide (EtBr), a substrate for many RND efflux pumps, is commonly used for this purpose; its fluorescence increases significantly when it intercalates with DNA inside the cell.

Studies utilizing analogues of this compound have validated this mechanism. The addition of 1-(1-naphthylmethyl)-piperazine (NMP) to bacterial cultures has been shown to cause a marked increase in the intracellular accumulation of EtBr. nih.govresearchgate.net In whole-cell accumulation experiments using fluorometry, the increase in EtBr fluorescence directly correlates with the NMP-induced reduction in the MIC of EtBr. nih.govresearchgate.net This provides strong evidence that NMP functions by blocking the efflux of substrates from the bacterial cytoplasm. nih.govresearchgate.net

In cadmium-adapted Salmonella Typhi, which shows upregulated expression of efflux genes, all tested EPIs, including NMP, caused a retention of EtBr, indicated by increased fluorescence units. nih.gov This demonstrated ability of NMP to inhibit efflux pump activity and increase intracellular substrate levels is the basis for its synergistic effect when combined with antibiotics. nih.gov By preventing the expulsion of antibiotics, NMP allows them to reach and maintain effective concentrations at their intracellular targets. nih.gov

Table 2: Intracellular Accumulation of Ethidium Bromide (EtBr) in E. coli in the Presence of Efflux Pump Inhibitors (EPIs)

| E. coli Strain | Condition | Relative Fluorescence Units (RFU) |

|---|---|---|

| Clinical Isolate (MDR) | EtBr alone | Baseline |

| EtBr + NMP (100 mg/L) | Significantly Increased | |

| AcrAB-overexpressing | EtBr alone | Low |

| EtBr + NMP | High |

This table represents typical findings from fluorometry assays. nih.govresearchgate.net The addition of NMP leads to a significant increase in intracellular fluorescence, confirming the inhibition of EtBr efflux.

Modulation of Neurotransmitter Systems (In Vitro Biochemical Research)

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). While direct in vitro biochemical research on this compound's interaction with neurotransmitter systems is not extensively documented in public literature, the activities of numerous other piperidine derivatives provide a strong basis for its potential modulatory effects. Research has primarily focused on two key areas: inhibition of acetylcholinesterase and interaction with dopamine receptors.

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that terminates the action of the neurotransmitter acetylcholine (B1216132). mui.ac.ir Inhibitors of AChE increase acetylcholine levels and are a cornerstone of therapy for Alzheimer's disease. mui.ac.ir Many potent AChE inhibitors feature a piperidine ring, often a 1-benzylpiperidine (B1218667) moiety, which is structurally related to this compound. nih.govnih.govebi.ac.uk For example, Donepezil (E2020), a well-known Alzheimer's drug, is a 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride. nih.gov Kinetic studies show that such compounds act as potent, mixed-type inhibitors of AChE. nih.gov The basic nitrogen of the piperidine ring is considered crucial for this inhibitory activity. nih.gov The synthesis and evaluation of various 1-benzylpiperidine derivatives have shown that modifications to the structure can dramatically enhance anti-AChE potency, with some compounds exhibiting IC50 values in the nanomolar range. nih.govebi.ac.uk

Table 3: In Vitro Activity of Representative Piperidine Derivatives on Neurotransmitter Targets

| Compound Class | Target | Observed In Vitro Effect | Reference Compound Example |

|---|---|---|---|

| 1-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition (Mixed or Noncompetitive) | Donepezil nih.gov |

| Piperidine-based Ligands | Dopamine D2-like Receptors (D2, D3, D4) | Receptor Binding (Antagonist/Agonist) | Spiperone mdpi.com |

This table summarizes the well-established in vitro activities of piperidine-containing compounds on key neurotransmitter system components, suggesting potential areas of activity for this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of piperidine (B6355638), including structures similar to 1-(1-Naphthylmethyl)piperidine, molecular docking studies have been instrumental in understanding their potential as inhibitors for various protein targets. For instance, docking studies on piperidine derivatives have been used to investigate their inhibitory potential against targets like the main protease of SARS-CoV-2. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov

In the context of cancer research, molecular docking has been applied to piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives to evaluate their binding affinity towards carbonic anhydrase IX (CAIX), a protein implicated in cancer. mdpi.comnih.gov The results of these studies, often presented as binding energy scores, help in ranking compounds based on their potential efficacy. mdpi.comnih.gov For example, a lower binding energy generally indicates a more stable and favorable interaction. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Mode Elucidation

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecules and their interactions over time. For piperidine-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. mdpi.comresearchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence, providing a more realistic picture of the binding event.

Conformational analysis, a key aspect of MD simulations, is particularly important for flexible molecules like this compound. The piperidine ring can exist in different conformations, such as chair, boat, and twist forms, and the orientation of the naphthylmethyl group can also vary. rsc.org MD simulations can explore these different conformations and identify the most stable ones, which is crucial for understanding how the molecule interacts with its target. rsc.org For example, studies on N-methyl piperidine have used MD simulations to investigate its conformational dynamics in different electronic states. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For piperidine derivatives, QSAR models have been developed to predict their toxicity against organisms like Aedes aegypti. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to build predictive equations. nih.govnih.gov

The robustness and predictive power of QSAR models are evaluated through various validation techniques. nih.gov Successful QSAR models can be used to screen large libraries of virtual compounds and prioritize them for synthesis and further testing, thereby accelerating the drug discovery process. mdpi.com

Prediction of Electronic, Steric, and Lipohydrophilic Features

Computational methods are widely used to predict the electronic, steric, and lipohydrophilic properties of molecules, which are crucial for understanding their behavior and interactions. For instance, the distribution of charges within a molecule, which can be calculated using methods like Mulliken population analysis, provides insights into its electrostatic potential and reactivity. nih.gov The nitrogen atom in the piperidine ring, for example, is often found to have a high negative charge. nih.gov

Steric features, which relate to the size and shape of the molecule, can be analyzed through computational models and have a significant impact on how a molecule fits into a binding site. nih.gov Lipophilicity, often expressed as LogP, is a measure of a compound's ability to dissolve in fats and oils and is a key determinant of its pharmacokinetic properties, such as absorption and distribution. nih.gov These properties can be predicted using various software and online tools. biointerfaceresearch.com

In Silico Identification of Potential Binding Sites

Before performing molecular docking, it is essential to identify the potential binding sites on the target protein. In silico methods provide several approaches for this purpose. nih.govresearchgate.net These methods can be broadly categorized into geometry-based and energy-based approaches. nih.gov Geometry-based methods identify pockets and cavities on the protein surface that are large enough to accommodate a ligand. nih.gov

Tools like CASTp (Computed Atlas of Surface Topography of proteins) can be used to predict and characterize these binding pockets, providing information about the amino acid residues that line the site. biointerfaceresearch.com This information is crucial for understanding the specific interactions that can occur between the ligand and the protein, guiding the setup of molecular docking simulations. biointerfaceresearch.commdpi.com

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C16H19N |

| Monoisotopic Mass | 225.15175 Da |

| XlogP | 4.0 |

| Source: PubChem uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 226.15903 | 152.1 |

| [M+Na]+ | 248.14097 | 157.0 |

| [M-H]- | 224.14447 | 156.9 |

| [M+NH4]+ | 243.18557 | 169.3 |

| [M+K]+ | 264.11491 | 152.2 |

| Source: PubChem uni.lu |

Advanced Research Applications and Methodologies

Use as a Chemical Probe for Biological Pathways

While direct studies employing 1-(1-Naphthylmethyl)piperidine as a chemical probe are not extensively documented, the closely related analog, 1-(1-Naphthylmethyl)piperazine, has been identified as a significant chemical probe for investigating bacterial efflux pumps. This arylpiperazine derivative acts as a broad-spectrum efflux pump inhibitor (EPI), particularly effective against bacteria that overexpress Resistance-Nodulation-Cell Division (RND) type efflux pumps. By blocking these pumps, 1-(1-Naphthylmethyl)piperazine increases the intracellular concentration of antibiotics, thereby re-sensitizing resistant bacteria to their effects. Its activity has been observed across several species of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter aerogenes.

The utility of 1-(1-Naphthylmethyl)piperazine as a probe highlights the potential of the 1-(1-naphthylmethyl) motif in designing molecules to study and modulate specific biological pathways. The structural similarities between the piperidine (B6355638) and piperazine (B1678402) derivatives suggest that this compound could also be investigated for similar or other biological pathway-modulating activities. The core principle of a chemical probe is to selectively interact with a biological target to elucidate its function, and the established activity of its piperazine analog provides a strong rationale for exploring the potential of this compound in this capacity.

Applications in Medicinal Chemistry Research as a Building Block

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic pharmaceuticals. nih.govijnrd.org The compound this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis can be achieved through methods such as the reaction of piperidine with 1-naphthylmethyl chloride or bromide.

The incorporation of the 1-(1-naphthylmethyl) group onto the piperidine nitrogen introduces specific steric and electronic properties that can be exploited in drug design. This lipophilic group can influence a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. Researchers have synthesized various derivatives by modifying the piperidine ring or the naphthyl group to explore structure-activity relationships (SAR). nih.govnih.gov For instance, piperidine derivatives are investigated for a wide array of pharmacological activities, including anticancer, analgesic, and anti-influenza properties. ijnrd.orgchemrevlett.com The versatility of the piperidine ring allows for the creation of diverse chemical libraries, and the 1-(1-naphthylmethyl) moiety provides a specific starting point for developing compounds with tailored biological activities.

Development of Research Reagents for In Vitro Studies

In the realm of in vitro research, derivatives of this compound are utilized to develop specialized reagents for studying biological systems. A notable example is the synthesis and in vitro binding studies of substituted piperidine naphthamides. nih.gov In one study, a series of 1- and 2-naphthamides were prepared and evaluated for their binding affinity to dopamine (B1211576) (D2L, D4.2) and serotonin (B10506) (5-HT2A) receptors. nih.gov

These studies are crucial for understanding how modifications to the core structure affect receptor binding and selectivity. For example, it was found that a benzyl (B1604629) moiety at the 1-position of the piperidine ring in the 2-naphthamide (B1196476) series was favorable for interaction with D4.2 and 5-HT2A receptors. nih.gov Such compounds, with well-characterized binding affinities, can serve as valuable research reagents, including as radioligands for receptor mapping or as competitive ligands in binding assays to screen for new receptor modulators. The development of these reagents is essential for the initial stages of drug discovery and for dissecting the pharmacology of various receptor systems.

Integration into Screening Libraries for Novel Biological Activities

Screening libraries are fundamental tools in the quest for new drugs and bioactive compounds. These collections, often containing thousands to millions of diverse chemical entities, are screened against biological targets to identify "hits." The piperidine scaffold is a frequent component of such libraries due to its favorable physicochemical properties and its presence in many existing drugs. nih.govchemdiv.com

The inclusion of this compound and its derivatives in screening libraries provides a source of chemical novelty and structural diversity. chemdiv.com The combination of the rigid naphthyl group and the flexible piperidine ring offers a unique three-dimensional shape that can interact with a variety of biological targets. While specific high-throughput screening hits for the parent compound this compound are not widely reported in the public domain, the general strategy of incorporating such scaffolds is a well-established practice in pharmaceutical and academic research. nih.gov The discovery of novel biological activities often begins with the unbiased screening of diverse compound collections, and the unique chemical space occupied by this compound and its analogs makes them attractive candidates for inclusion in these libraries.

Future Directions in Academic Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Stereoselectivity

The development of efficient and stereoselective synthetic routes to piperidine (B6355638) derivatives is a cornerstone of advancing research in this field. nih.gov Current methods often rely on the hydrogenation of pyridine (B92270) precursors, a fundamental process in organic synthesis. nih.gov Researchers have explored various catalytic systems to improve this transformation, including heterogeneous cobalt and nickel silicide catalysts, which have demonstrated high stability and effectiveness. nih.gov

A significant advancement has been the development of a modular, two-step process that combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling. rice.edunews-medical.net This method simplifies the synthesis of complex, three-dimensional piperidine molecules, reducing the number of steps from as many as 17 to just two to five. rice.edunews-medical.net This streamlined approach not only improves efficiency and reduces costs but also avoids the use of expensive precious metals like palladium. rice.edunews-medical.net

Another innovative one-pot synthesis involves a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement to produce piperidin-4-ols with excellent diastereoselectivity. nih.gov This modular {[2+3]+1} annulation strategy offers a high degree of flexibility and is amenable to enantioselective synthesis. nih.gov Furthermore, oxidative carbon-hydrogen bond functionalizations of enamides using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been shown to produce piperidine structures with good to excellent efficiency and stereocontrol. rsc.org

Future research will likely focus on refining these and other novel synthetic strategies. Key goals will include the development of even more efficient and environmentally friendly catalysts, the expansion of substrate scope to allow for greater molecular diversity, and the achievement of even higher levels of stereocontrol to access specific stereoisomers with desired biological activities. The optimization of reaction conditions, such as those in the Strecker-type condensation for producing functionalized piperidines, will also be crucial for large-scale synthesis. researchgate.net

Deeper Mechanistic Understanding of Molecular Interactions at Target Sites